molecular formula C14H18O B3429889 Amylcinnamaldehyde CAS No. 78605-96-6

Amylcinnamaldehyde

货号: B3429889
CAS 编号: 78605-96-6
分子量: 202.29 g/mol
InChI 键: HMKKIXGYKWDQSV-SDNWHVSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Synthetic Routes and Reaction Conditions: Amylcinnamaldehyde can be synthesized through the condensation of benzaldehyde with heptanal in the presence of a base catalyst. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through a similar condensation reaction but on a larger scale. The process involves the use of cyclohexane as a water-carrying agent and methanol as a solvent. The reaction is conducted in a reaction kettle under controlled temperature and pressure conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: Amylcinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form amylcinnamic acid.

    Reduction: It can be reduced to form amylcinnamyl alcohol.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

科学研究应用

Amylcinnamaldehyde has a wide range of applications in scientific research:

相似化合物的比较

Amylcinnamaldehyde is similar to other cinnamaldehyde derivatives, such as:

    Cinnamaldehyde: The parent compound, known for its cinnamon-like odor and flavor.

    Hexylcinnamaldehyde: Another derivative with a longer alkyl chain, used in fragrances.

    Methylcinnamaldehyde: A derivative with a methyl group, also used in the fragrance industry.

Uniqueness: this compound is unique due to its specific jasmine-like odor, which makes it particularly valuable in the fragrance industry. Its allergenic properties also make it useful in allergenic testing .

属性

IUPAC Name

(2E)-2-benzylideneheptanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKIXGYKWDQSV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859230
Record name (E)-alpha-Amylcinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine
Record name Heptanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
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Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

284 °C
Details US EPA; Initial Risk-Based Prioritization of High Production Volume (HPV) Chemicals, Cinnamyl Derivatives Category, alpha-Amylcinnamaldehyde (CASRN 122-40-7). Available from as of Oct 28, 2011: https://www.epa.gov/hpvis/rbp/Category_Cinnamyl%20Derivatives_Web_April%202009.pdf
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
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Solubility

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol)
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9711 g/cu m at 20 °C, 0.962-0.969
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

Clear, yellow, oily liquid

CAS No.

78605-96-6, 1331-92-6, 122-40-7
Record name α-Amyl trans-Cinnamaldehyde
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Record name 2-Propenal, 3-phenyl-, monopentyl deriv.
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Record name Amylcinnamaldehyde
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Record name Heptanal, 2-(phenylmethylene)-
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Record name 2-benzylideneheptanal
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Record name Heptanal, 2-(phenylmethylene)-, (2E)
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Record name alpha-Amyl cinnamaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental impact of α-Amylcinnamaldehyde?

A1: While α-Amylcinnamaldehyde possesses a pleasant scent and is used in fragrances, it's crucial to consider its potential environmental impact. Studies have shown that α-Amylcinnamaldehyde can be toxic to aquatic organisms. [] Further research is needed to determine safe levels of α-Amylcinnamaldehyde in aquatic environments and develop strategies to mitigate its potential negative effects. []

Q2: How does α-Amylcinnamaldehyde interact with insects?

A2: Research suggests that α-Amylcinnamaldehyde acts as an antifeedant for certain insects, such as the locust Locusta migratoria. [] Specifically, a chemosensory protein (CSP) in the locust, LmigCSPIII, has been shown to bind with high affinity to α-Amylcinnamaldehyde. [] This binding event is thought to trigger a cascade of signals that ultimately deter the locust from feeding on plants containing this compound.

Q3: Can α-Amylcinnamaldehyde be used to control bacterial growth, specifically Clostridium botulinum?

A3: Yes, research indicates that α-Amylcinnamaldehyde exhibits antibotulinal properties. [] Notably, a concentration of 2,500 mM α-Amylcinnamaldehyde demonstrated sporicidal activity against Clostridium botulinum. [] Furthermore, α-Amylcinnamaldehyde was found to inhibit the germination of Clostridium botulinum spores and delay the production of botulinum neurotoxin. []

Q4: Can you describe an efficient method for synthesizing α-Amylcinnamaldehyde?

A4: α-Amylcinnamaldehyde can be synthesized with high selectivity using mesoporous MCM-41 aluminosilicates as catalysts. [] This method involves a three-step process: acetalization of heptanal with methanol, controlled hydrolysis of the dimethylacetal intermediate, and finally, aldol condensation with benzaldehyde. The use of MCM-41 catalysts with specific pore sizes effectively minimizes unwanted side reactions, leading to high yields of α-Amylcinnamaldehyde. []

Q5: What are the potential risks of using α-Amylcinnamaldehyde in fragrances?

A5: While generally considered safe for use in fragrances, α-Amylcinnamaldehyde has been identified as a potential allergen. [] In individuals sensitive to this compound, exposure can lead to allergic contact dermatitis, manifesting as skin irritation, redness, and itching. [] It is important for fragrance manufacturers to be aware of this potential allergen and for consumers to be informed about potential sensitivities.

Q6: Can exposure to α-Amylcinnamaldehyde through fragrance use have unintended consequences, particularly in children?

A6: Yes, there have been reported cases of "connubial dermatitis" in infants, where exposure to fragrances containing α-Amylcinnamaldehyde, transferred from the mother to the child, resulted in contact dermatitis. [] This highlights the importance of considering indirect exposure routes and the potential for heightened sensitivity in infants and young children when using fragranced products.

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